

# Toxicological Profile of Halostachine Hydrochloride: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Halostachine hydrochloride*

Cat. No.: *B12748465*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical or regulatory advice. **Halostachine hydrochloride** is not approved for human use by major regulatory agencies.

## Executive Summary

**Halostachine hydrochloride**, also known as N-methylphenylethanolamine hydrochloride, is a naturally occurring sympathomimetic amine found in various plant species, including *Halostachys caspica*.<sup>[1]</sup> Structurally related to ephedrine and other phenylethylamine alkaloids, it is purported to have stimulant and fat-burning properties, leading to its inclusion in some dietary supplements.<sup>[1]</sup> Despite its presence in the market, a comprehensive toxicological profile for **Halostachine hydrochloride** is not well-established in publicly available scientific literature. This guide synthesizes the available toxicological data, provides detailed experimental protocols for key assays, and outlines the known signaling pathways to support further research and risk assessment. The limited data underscores a critical need for comprehensive safety evaluation of this compound.

## Chemical and Physical Properties

| Property          | Value   | Reference        |
|-------------------|---|------------------|
| Chemical Name     | 2-(Methylamino)-1-phenylethanol hydrochloride | --INVALID-LINK-- |
| Synonyms          | N-methylphenylethanolamine HCl                | --INVALID-LINK-- |
| CAS Number        | 6027-95-8                                     | --INVALID-LINK-- |
| Molecular Formula | C9H14ClNO                                     | --INVALID-LINK-- |
| Molecular Weight  | 187.67 g/mol                                  | --INVALID-LINK-- |
| Appearance        | White to off-white crystalline powder         | --INVALID-LINK-- |
| Solubility        | Soluble in water and ethanol                  | --INVALID-LINK-- |

## Non-Clinical Toxicology

### Acute Toxicity

Limited acute toxicity data for Halostachine (N-methylphenylethanolamine) are available from studies in rodents. The median lethal dose (LD50) varies depending on the route of administration.

| Species | Route of Administration | LD50 (mg/kg)              | Salt Form     | Reference                 |
|---------|-------------------------|---------------------------|---------------|---------------------------|
| Mouse   | Intraperitoneal (i.p.)  | ~490                      | Hydrochloride | [2]                       |
| Mouse   | Intravenous (i.v.)      | 44                        | Not Specified | Wikipedia on Halostachine |
| Rabbit  | Intravenous (i.v.)      | 100 (Minimum Lethal Dose) | Not Specified | Wikipedia on Halostachine |

Note: Discrepancies in reported LD50 values may exist due to differences in experimental conditions and the specific salt form used.

## Chronic and Sub-chronic Toxicity

No dedicated chronic or sub-chronic toxicity studies for **Halostachine hydrochloride** were identified in the public domain. Long-term exposure effects in animal models have not been characterized. Chronic use of sympathomimetic drugs can lead to end-organ damage due to sustained hypertension and vasoconstriction, potentially causing myocardial infarction, heart failure, and stroke.[3]

## Genotoxicity

There is a lack of specific data on the genotoxic potential of **Halostachine hydrochloride**. However, some studies have investigated the genotoxicity of other phenylethylamine derivatives, with mixed results. For instance, some psychedelic phenethylamines have demonstrated genotoxic effects in in-vitro assays, potentially through the induction of reactive oxygen species.[4][5] Given the absence of data for Halostachine, standard genotoxicity assays are warranted.

## Carcinogenicity

No carcinogenicity bioassays for **Halostachine hydrochloride** have been reported. The carcinogenic potential of adrenergic agonists is not well-defined, although some studies suggest a possible link between adrenergic stimulation and carcinogenesis promotion.[6] Standard two-year rodent bioassays would be required to assess the carcinogenic risk of Halostachine.[7][8]

## Reproductive and Developmental Toxicity

The effects of **Halostachine hydrochloride** on fertility, reproduction, and embryonic development have not been evaluated. Studies on other sympathomimetic amines have raised concerns about potential adverse effects on fetal development due to vasoconstriction and reduced uterine blood flow.

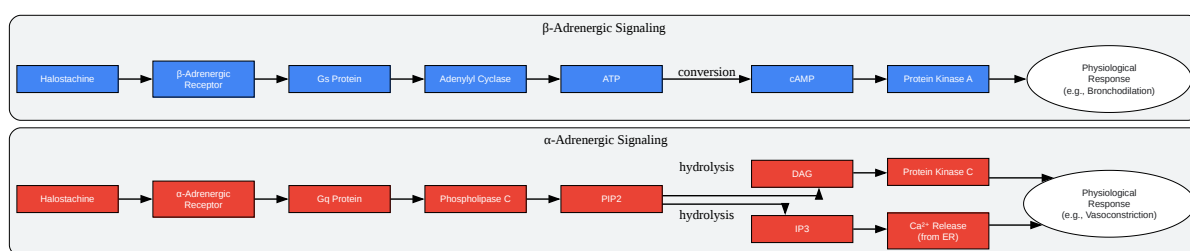
## Mechanism of Action and Signaling Pathways

Halostachine acts as a sympathomimetic agent primarily through its interaction with adrenergic receptors. It is a partial agonist of  $\beta$ 2-adrenergic receptors and also exhibits activity at  $\alpha$ -

adrenergic receptors.[9] This interaction initiates downstream signaling cascades that mediate its physiological effects.

## Adrenergic Receptor Signaling

Activation of adrenergic receptors by Halostachine leads to a cascade of intracellular events.



[Click to download full resolution via product page](#)

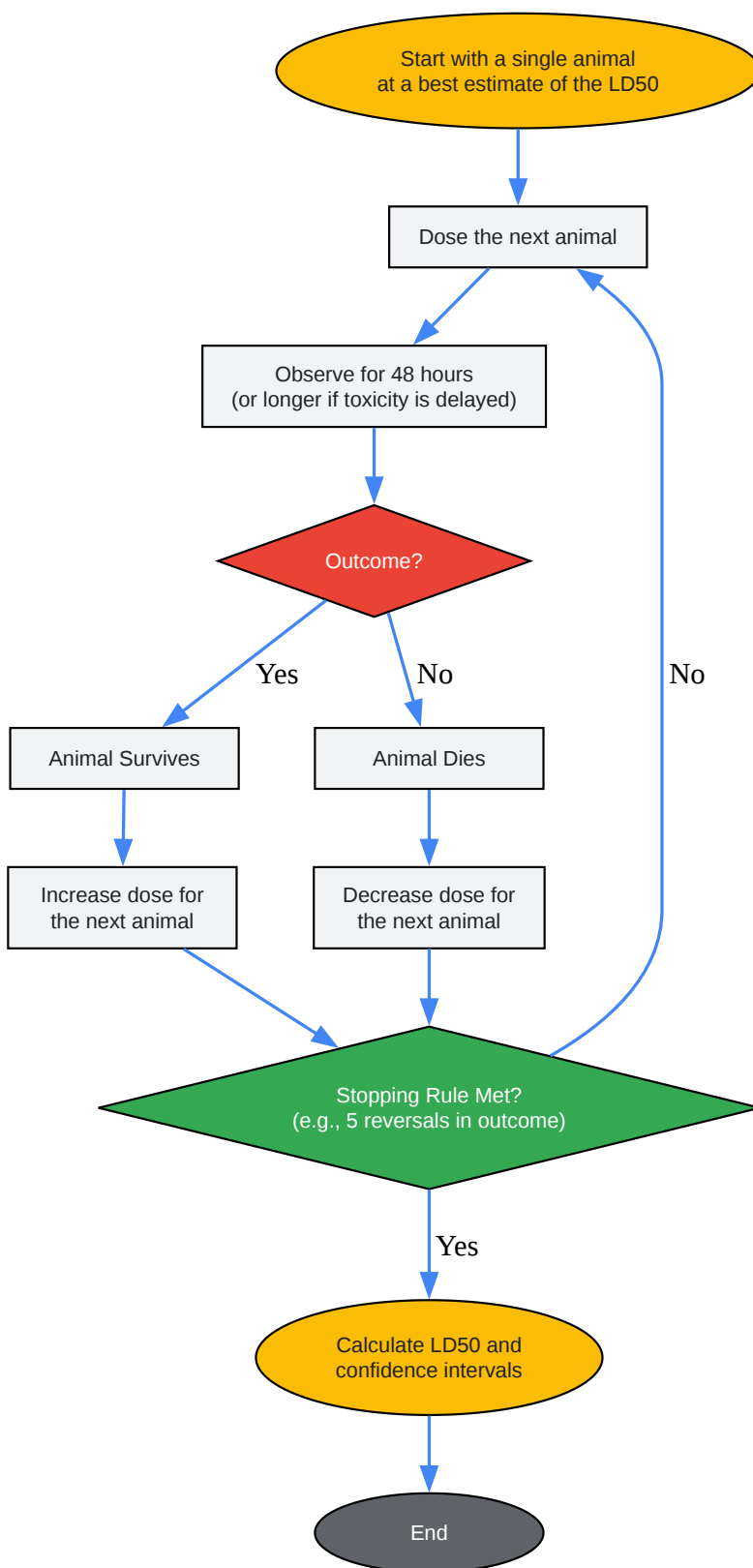
Caption: Adrenergic signaling pathways activated by Halostachine.

## Experimental Protocols

Detailed experimental protocols for toxicological assays specifically for **Halostachine hydrochloride** are not available in the literature. Therefore, the following are generalized protocols based on OECD guidelines and standard laboratory practices.

### Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is a sequential test that uses a minimal number of animals to estimate the LD50.



[Click to download full resolution via product page](#)

Caption: Workflow for the Up-and-Down Procedure for LD50 determination.

#### Methodology:

- **Animals:** Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
- **Housing:** Housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, except for fasting before dosing.
- **Dose Preparation:** **Halostachine hydrochloride** is dissolved in a suitable vehicle (e.g., distilled water or saline).
- **Administration:** Administered by oral gavage.
- **Procedure:**
  - A single animal is dosed at a level estimated to be near the LD50.
  - The animal is observed for signs of toxicity and mortality for up to 14 days.
  - If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
  - This process is continued until a stopping criterion is met (e.g., a specific number of dose reversals).
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.[\[2\]](#)[\[10\]](#)

#### Methodology:

- **Bacterial Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA) are used to detect different types of mutations.[\[11\]](#)

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[\[11\]](#)
- **Procedure:**
  - The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
  - This mixture is poured onto minimal glucose agar plates.
  - The plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in revertant colonies suggests mutagenic activity.[\[11\]](#)

## In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus by observing micronuclei in erythrocytes of treated animals.[\[12\]](#)[\[13\]](#)

### Methodology:

- **Animals:** Typically, young adult mice or rats are used.[\[12\]](#)
- **Dose Administration:** The test substance is administered at three dose levels, usually twice, 24 hours apart.[\[13\]](#)
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate times after the last dose.[\[13\]](#)
- **Slide Preparation and Analysis:**
  - Bone marrow cells are flushed, and smears are prepared. For peripheral blood, smears are made directly.

- The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
- At least 2000 PCEs per animal are scored for the presence of micronuclei.
- Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) in treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in MN-PCEs indicates genotoxicity.[\[13\]](#)

## Discussion and Future Directions

The available toxicological data for **Halostachine hydrochloride** are insufficient to support a comprehensive safety assessment. The acute toxicity data suggest moderate toxicity, but the absence of information on chronic, genotoxic, carcinogenic, and reproductive effects represents a significant data gap. Given its use in dietary supplements and its sympathomimetic properties, which can be associated with cardiovascular and other adverse effects, further investigation is crucial.[\[1\]](#)[\[3\]](#)[\[14\]](#)[\[15\]](#)

Future research should prioritize:

- Sub-chronic and chronic toxicity studies to evaluate the effects of long-term exposure.
- A full battery of genotoxicity tests, including in vitro and in vivo assays.
- Carcinogenicity bioassays in two rodent species.
- Reproductive and developmental toxicity studies to assess effects on fertility and offspring.
- Pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion.

## Conclusion

**Halostachine hydrochloride** is a compound with demonstrated pharmacological activity but a largely uncharacterized toxicological profile. The limited available data on acute toxicity are not sufficient to ensure its safety for human consumption. Researchers, scientists, and drug development professionals should exercise caution and advocate for comprehensive toxicological evaluation before any conclusions about its safety can be drawn. The



methodologies and pathways described in this guide provide a framework for conducting such essential research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Halostachine Supplement Spotlight | Sport Integrity Australia [[sportintegrity.gov.au](https://sportintegrity.gov.au)]
- 2. microbiologyinfo.com [[microbiologyinfo.com](https://microbiologyinfo.com)]
- 3. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 4. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. mdpi.com [[mdpi.com](https://mdpi.com)]
- 6. [Adrenergic component in the hepatotropic, carcinogenic effect of diethylnitrosamine] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. The carcinogenesis bioassay in perspective: application in identifying human cancer hazards - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Halostachine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 10. Ames test - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 11. droracle.ai [[droracle.ai](https://droracle.ai)]
- 12. inotiv.com [[inotiv.com](https://inotiv.com)]
- 13. criver.com [[criver.com](https://criver.com)]
- 14. Sympathomimetic Toxicity: Practice Essentials, Pathophysiology, Etiology [[emedicine.medscape.com](https://emedicine.medscape.com)]
- 15. Sympathomimetic intoxication & withdrawal (aka stimulant use disorder) - EMCrit Project [[emcrit.org](https://emcrit.org)]

- To cite this document: BenchChem. [Toxicological Profile of Halostachine Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12748465#toxicological-profile-of-halostachine-hydrochloride\]](https://www.benchchem.com/product/b12748465#toxicological-profile-of-halostachine-hydrochloride)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)